1-Boc-2-methylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-2-methylpiperazine and related compounds involves multiple steps, including the protection of amino groups, cyclization, and functional group transformations. A common method for synthesizing piperazine derivatives involves starting with Boc-protected amino acids or similar precursors, followed by cyclization and subsequent modifications to introduce the desired functional groups. For instance, Akiyama et al. (1989) discuss the preparation of 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids, highlighting the cyclization efficiencies and spectral properties of the products (Akiyama, Katoh, & Tsuchiya, 1989).
Molecular Structure Analysis
The molecular structure of 1-Boc-2-methylpiperazine is characterized by spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, which provide insights into its chemical environment, functional groups, and overall molecular architecture. These techniques are crucial for confirming the structure of synthesized compounds and understanding their electronic properties. For example, the study by Essid et al. (2020) on 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) employs various characterization methods to elucidate the structure and properties of the compound, emphasizing the importance of spectroscopic analysis in the characterization of piperazine derivatives (Essid et al., 2020).
Chemical Reactions and Properties
1-Boc-2-methylpiperazine undergoes various chemical reactions, including N-Boc protection and deprotection, cyclization, and reactions with electrophiles and nucleophiles. These reactions are fundamental for modifying the compound and introducing new functional groups, which are essential for its applications in synthetic chemistry. The work by Ghauri Koodehi et al. (2017) on the N-Boc protection of amines using a dicationic ionic catalyst illustrates the chemical reactivity and modifications possible with piperazine derivatives (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).
Scientific Research Applications
Synthesis and Properties of Hydroxypiperazine Diones : 1-Hydroxypiperazine-2,5-diones, derived from Boc-L-amino acids, were synthesized and their properties like c.d., 1H n.m.r., i.r., and u.v. spectra were studied. These compounds are similar to corresponding piperazinediones, showing potential in chemical research and applications (Akiyama, Katoh, & Tsuchiya, 1989).
Preparation of 1-Methyl-3-Phenylpiperazine : This study describes the synthesis of 1-Methyl-3-Phenylpiperazine using ethyl α-Bromophenylacetate and ethylenediamine, involving N4 protection with the Boc group. This process is significant for its potential application in industrial manufacturing (Yan Zhao-huaa, 2012).
Multi-component Hydrogen-bonding Organic Salts : The study explores how 1-methylpiperazine crystallizes with aromatic carboxylic acids to form multi-component hydrogen-bonding salts. These salts show robust hydrogen-bond interactions and weak C-H⋯O interactions, leading to diverse 3D supramolecular architectures, which are of interest in materials science (Yu et al., 2015).
Synthesis of Key Precursor Toward Imatinib : An efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate of imatinib, was reported. This process is vital for large-scale synthesis and highlights the compound's relevance in pharmaceutical manufacturing (Koroleva et al., 2012).
N-Boc Protection of Amines : A study on 1,4-disulfopiperazine-1,4-diium chloride as a novel Brönsted acidic ionic catalyst for N-Boc protection of amines was conducted. This substance catalyzes the N-Boc protection of amines efficiently, highlighting its potential in chemical synthesis (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
1-Boc-2-methylpiperazine is a derivative of piperazine, a class of compounds that are often found in drugs or bioactive molecules . The primary targets of piperazine derivatives can vary widely depending on the specific compound and its therapeutic class . .
Mode of Action
Piperazine derivatives are known for their diverse roles depending on their position in the molecule and therapeutic class . The chemical reactivity of piperazine-based synthons facilitates their insertion into the molecule . .
Biochemical Pathways
Piperazine derivatives are known to impact various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
properties
IUPAC Name |
tert-butyl 2-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568013 | |
Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120737-78-2 | |
Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpiperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.